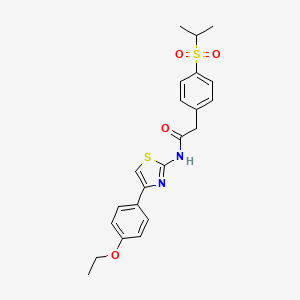![molecular formula C10H20N2O2 B2842519 [6-(Aminomethyl)-5-methyl-8-oxa-5-azaspiro[3.5]nonan-6-yl]methanol CAS No. 2044797-00-2](/img/structure/B2842519.png)
[6-(Aminomethyl)-5-methyl-8-oxa-5-azaspiro[3.5]nonan-6-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[6-(Aminomethyl)-5-methyl-8-oxa-5-azaspiro[3.5]nonan-6-yl]methanol is a unique and structurally complex compound, characterized by its spirocyclic framework. Compounds of this nature often draw attention due to their distinctive three-dimensional architectures, which can impart interesting biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: One approach to synthesize this compound involves a multi-step process, starting with the formation of the spirocyclic core This can be achieved through a condensation reaction between a suitable ketone and an amine, forming the spiro amine structure
Industrial Production Methods: While specific details on the industrial production of this compound are scarce, typical large-scale synthesis would require optimization of each step for yield and purity. This often involves refining reaction conditions, such as temperature, solvent choice, and catalysts, to ensure consistency and scalability.
Types of Reactions It Undergoes
Oxidation: : This compound can undergo oxidation reactions, typically converting the hydroxymethyl group to a formyl or carboxyl group.
Reduction: : The compound's various functional groups, including the spiro amine and hydroxymethyl moieties, allow for selective reductions.
Substitution: : The aminomethyl group can participate in substitution reactions, where it can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, chromium trioxide.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Substituents: : Halides, nitriles, and other nucleophiles.
Major Products Formed: The reactions often lead to products that retain the spirocyclic core but with modifications to the functional groups, such as forming aldehydes, carboxylic acids, or secondary amines.
Scientific Research Applications
Chemistry: : This compound's unique structure makes it a subject of interest in studies aimed at exploring novel reaction mechanisms and synthetic strategies. Biology : In biological contexts, spirocyclic compounds can mimic certain natural product scaffolds, which might help in probing biological pathways or serving as ligands for receptors. Medicine : The compound’s potential bioactivity could be explored for developing new pharmaceuticals, especially if it exhibits properties like enzyme inhibition or receptor modulation. Industry : Its stability and reactivity profile could make it useful in materials science, particularly in designing new polymers or other functional materials.
Mechanism of Action
This compound’s effects are often exerted through interactions with molecular targets such as enzymes or receptors. Its spirocyclic structure can facilitate binding to active sites in a unique manner, potentially inhibiting enzyme function or modulating receptor activity. The pathways involved often include signal transduction mechanisms where the compound can act as either an agonist or antagonist.
Similar Compounds
[6-(Hydroxymethyl)-5-methyl-8-oxa-5-azaspiro[3.5]nonan-6-yl]methanol: : Differing by the presence of a hydroxyl group instead of an aminomethyl group.
[6-(Aminomethyl)-5-ethyl-8-oxa-5-azaspiro[3.5]nonan-6-yl]methanol: : Featuring an ethyl group instead of a methyl group.
Uniqueness
The presence of both aminomethyl and hydroxymethyl groups in [6-(Aminomethyl)-5-methyl-8-oxa-5-azaspiro[3.5]nonan-6-yl]methanol provides a versatile reactive framework.
This dual functionality allows for diverse chemical reactions and potential for varied biological interactions compared to its analogs.
Let’s keep exploring if you need more on any specific aspect. What sparks your curiosity the most?
Properties
IUPAC Name |
[6-(aminomethyl)-5-methyl-8-oxa-5-azaspiro[3.5]nonan-6-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-12-9(3-2-4-9)7-14-8-10(12,5-11)6-13/h13H,2-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWEIMHIYBRCHBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2(CCC2)COCC1(CN)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(3,4-Dimethoxyphenyl)-2-[(2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)thio]ethanone](/img/structure/B2842437.png)
![5-amino-N-(3,5-dimethoxyphenyl)-1-{[(3,5-dimethylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2842438.png)
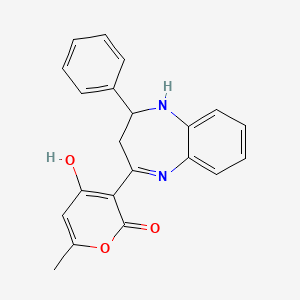
![1-[(2-chlorophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperidine-4-carboxamide](/img/structure/B2842440.png)
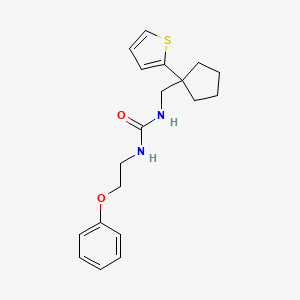
![N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2842443.png)
![2-[(3-Methylbenzyl)oxy]naphthalene-1-carbaldehyde](/img/structure/B2842444.png)
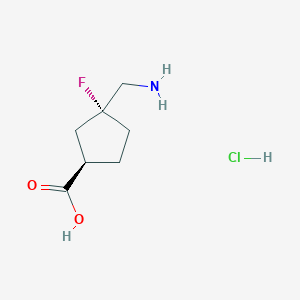

![2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2842455.png)
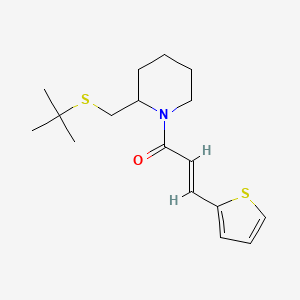
![2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2842457.png)
